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Abstract
5-Bromo-N-methylnicotinamide is a halogenated derivative of nicotinamide, a form of vitamin

B3. Its structural features, including a pyridine ring substituted with a bromine atom and an N-

methyl amide group, make it a molecule of significant interest in medicinal chemistry and drug

development. The bromine atom provides a site for further chemical modification, while the

nicotinamide scaffold is known to interact with various biological targets. This technical guide

provides an in-depth structural analysis of 5-Bromo-N-methylnicotinamide, compiling

crystallographic and spectroscopic data, detailed experimental protocols for its synthesis and

analysis, and an overview of its potential biological significance as an inhibitor of nicotinamide-

metabolizing enzymes.

Molecular Structure and Properties
5-Bromo-N-methylnicotinamide possesses the molecular formula C₇H₇BrN₂O and a

molecular weight of 215.05 g/mol .[1] The core of the molecule is a pyridine ring, with a

bromine atom at the 5-position and an N-methylnicotinamide moiety at the 3-position.[2] This

substitution pattern is crucial for its chemical reactivity and biological activity. The presence of

the bromine atom, a halogen, makes it a versatile intermediate for various chemical syntheses,

particularly in the development of more complex pharmaceutical compounds.[2]
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A summary of the key physicochemical properties of 5-Bromo-N-methylnicotinamide is

presented in Table 1. These properties are essential for understanding its behavior in various

experimental and biological systems.

Property Value Reference

Molecular Formula C₇H₇BrN₂O [1]

Molecular Weight 215.05 g/mol [1]

Density 1.5 ± 0.1 g/cm³ [2]

Boiling Point 334.5 ± 27.0 °C at 760 mmHg [2]

Polar Surface Area 42 Å² [2]

Table 1: Physicochemical Properties of 5-Bromo-N-methylnicotinamide.

Crystallographic Analysis
The precise three-dimensional arrangement of atoms in 5-Bromo-N-methylnicotinamide has

been determined through X-ray crystallography of a coordination complex, Diaquabis(5-bromo-

2-hydroxybenzoato)bis(N-methylnicotinamide)zinc(II).[3][4][5][6][7] In this complex, the 5-
Bromo-N-methylnicotinamide molecule acts as a ligand, coordinating to the zinc(II) ion

through the nitrogen atom of the pyridine ring. The crystallographic data provides accurate

measurements of bond lengths and angles, offering critical insights into the molecule's

geometry.

Crystal Data and Structure Refinement
The crystal data for the zinc(II) complex containing 5-Bromo-N-methylnicotinamide is

summarized in Table 2.
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Parameter Value Reference

Empirical Formula C₂₈H₂₆Br₂N₄O₁₀Zn [3][5]

Formula Weight 805.73 [3][5]

Crystal System Triclinic [3][5]

Space Group P-1 [3][5]

a (Å) 8.1600 (2) [3][5]

b (Å) 10.1122 (3) [3][5]

c (Å) 10.4291 (3) [3][5]

α (°) 66.800 (3) [3][5]

β (°) 74.334 (2) [3][5]

γ (°) 80.743 (2) [3][5]

Volume (Å³) 760.15 (4) [3][5]

Z 1 [3][5]

Table 2: Crystal Data for Diaquabis(5-bromo-2-hydroxybenzoato)bis(N-

methylnicotinamide)zinc(II).

Selected Bond Lengths and Angles
The key bond lengths and angles for the 5-Bromo-N-methylnicotinamide moiety within the

zinc complex are presented in Table 3. These values are fundamental for computational

modeling and understanding the molecule's conformational preferences.
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Bond/Angle Length (Å) / Angle (°)

Br1-C5 1.896(2)

C3-C7 1.503(3)

C7-O1 1.238(3)

C7-N2 1.334(3)

N2-C8 1.456(3)

C2-C3-C4 118.5(2)

C4-C5-C6 119.1(2)

C5-C6-N1 120.1(2)

O1-C7-N2 122.9(2)

C3-C7-N2 116.8(2)

Table 3: Selected Bond Lengths and Angles for 5-Bromo-N-methylnicotinamide. (Data

extracted from the full crystallographic information of the cited zinc complex)

Spectroscopic Characterization
Spectroscopic techniques are essential for elucidating the structure and purity of 5-Bromo-N-
methylnicotinamide. The following sections detail the expected features in its Nuclear

Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Mass Spectrometry (MS)

spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of 5-Bromo-N-methylnicotinamide is expected to show

distinct signals for the aromatic protons on the pyridine ring and the methyl protons of the

amide group. The aromatic protons will appear as multiplets in the downfield region (typically δ

7.0-9.0 ppm), with their chemical shifts and coupling constants influenced by the positions of

the bromine and N-methylcarboxamide substituents. The N-methyl protons will likely appear as

a singlet or a doublet (if coupled to the amide proton) in the upfield region (around δ 2.5-3.5

ppm).
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¹³C NMR: The carbon-13 NMR spectrum will provide information about the carbon skeleton.

Distinct signals are expected for each of the six carbons in the pyridine ring and the carbonyl

and methyl carbons of the amide group. The chemical shifts will be characteristic of their

electronic environment.

Atom
¹H Chemical Shift (ppm,
predicted)

¹³C Chemical Shift (ppm,
predicted)

H2 ~8.8 C2: ~150

H4 ~8.2 C3: ~135

H6 ~8.9 C4: ~140

N-CH₃ ~3.0 (s, 3H) C5: ~120

NH broad C6: ~152

C=O: ~165

N-CH₃: ~26

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts for 5-Bromo-N-methylnicotinamide.

(Predicted values based on analogous structures and general chemical shift ranges).

Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of 5-Bromo-N-methylnicotinamide will exhibit characteristic absorption

bands corresponding to its functional groups. Key expected vibrational frequencies are

summarized in Table 5.
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Wavenumber (cm⁻¹) Assignment

3400-3200 N-H stretching (amide)

3100-3000 C-H stretching (aromatic)

1680-1640 C=O stretching (amide I band)

1600-1450 C=C and C=N stretching (pyridine ring)

1550-1510 N-H bending (amide II band)

~700-500 C-Br stretching

Table 5: Characteristic FTIR Absorption Bands for 5-Bromo-N-methylnicotinamide.[8][9][10]

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule. In electron ionization (EI) mass spectrometry, 5-Bromo-N-
methylnicotinamide is expected to show a molecular ion peak (M⁺) at m/z corresponding to

its molecular weight (214 and 216 amu, due to the isotopic distribution of bromine). Common

fragmentation pathways for nicotinamide derivatives involve cleavage of the amide bond and

fragmentation of the pyridine ring.[11][12][13]

Experimental Protocols
Synthesis of 5-Bromo-N-methylnicotinamide
The synthesis of 5-Bromo-N-methylnicotinamide is typically achieved through a two-step

process involving the bromination of a nicotinic acid derivative followed by amidation.

Synthesis Workflow

Nicotinic Acid Bromination
(e.g., Br₂, H₂SO₄) 5-Bromonicotinic Acid Activation

(e.g., SOCl₂ or oxalyl chloride) 5-Bromonicotinoyl Chloride Amidation
(Methylamine) 5-Bromo-N-methylnicotinamide Purification

(Recrystallization or Chromatography) Pure 5-Bromo-N-methylnicotinamide

Click to download full resolution via product page
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Caption: Synthesis workflow for 5-Bromo-N-methylnicotinamide.

Detailed Protocol:

Bromination of Nicotinic Acid: To a solution of nicotinic acid in concentrated sulfuric acid,

elemental bromine is added dropwise at a controlled temperature (e.g., 0-5 °C). The reaction

mixture is then stirred at an elevated temperature for several hours. After completion, the

mixture is poured onto ice, and the pH is adjusted to precipitate the 5-bromonicotinic acid,

which is then filtered, washed, and dried.

Formation of 5-Bromonicotinoyl Chloride: 5-Bromonicotinic acid is refluxed with an excess of

thionyl chloride or treated with oxalyl chloride in an inert solvent like dichloromethane (DCM)

with a catalytic amount of dimethylformamide (DMF). The excess reagent and solvent are

removed under reduced pressure to yield the crude acid chloride.

Amidation with Methylamine: The crude 5-bromonicotinoyl chloride is dissolved in an

anhydrous aprotic solvent (e.g., DCM or THF) and cooled in an ice bath. A solution of

methylamine in the same solvent is added dropwise. The reaction is stirred for several hours

at room temperature.

Work-up and Purification: The reaction mixture is washed with water, a mild base (e.g.,

saturated sodium bicarbonate solution), and brine. The organic layer is dried over anhydrous

sodium sulfate, filtered, and the solvent is evaporated. The crude product is then purified by

recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography

on silica gel.

X-ray Crystallography
Single crystals of a suitable quality are grown, typically by slow evaporation of a saturated

solution. A crystal is mounted on a goniometer and placed in an X-ray diffractometer.[14][15]

[16][17] A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is

collected on a detector. The collected data is then processed to determine the unit cell

dimensions, space group, and integrated intensities of the reflections. The crystal structure is

solved using direct methods or Patterson methods and refined to obtain the final atomic

coordinates, bond lengths, and angles.[14]
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NMR Spectroscopy
A small amount of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃,

DMSO-d₆) containing a reference standard like tetramethylsilane (TMS). The solution is

transferred to an NMR tube. ¹H and ¹³C NMR spectra are recorded on a high-field NMR

spectrometer.[18][19] Standard pulse sequences are used for data acquisition. The resulting

free induction decay (FID) is Fourier transformed to obtain the frequency-domain spectrum.

Chemical shifts are reported in parts per million (ppm) relative to TMS.

FTIR Spectroscopy
A small amount of the solid sample is finely ground with potassium bromide (KBr) powder and

pressed into a thin pellet.[2][20][21] Alternatively, a thin film can be cast from a solution onto a

KBr plate, or the spectrum can be recorded using an Attenuated Total Reflectance (ATR)

accessory.[2][21] The sample is placed in the FTIR spectrometer, and the infrared spectrum is

recorded over a range of wavenumbers (typically 4000-400 cm⁻¹).[3][22]

Biological Significance and Potential Applications
5-Bromo-N-methylnicotinamide is an analog of nicotinamide, a key molecule in cellular

metabolism, primarily as a precursor for the synthesis of nicotinamide adenine dinucleotide

(NAD⁺). NAD⁺ is a crucial coenzyme in redox reactions and a substrate for several enzyme

families, including sirtuins and poly(ADP-ribose) polymerases (PARPs).

Inhibition of Nicotinamidases
Nicotinamidases are enzymes that hydrolyze nicotinamide to nicotinic acid, playing a role in the

NAD⁺ salvage pathway.[23][24][25] Some pathogenic bacteria rely on this pathway for NAD⁺

synthesis. Analogs of nicotinamide, such as 5-Bromo-N-methylnicotinamide, have the

potential to act as competitive inhibitors of nicotinamidases.[24][25] By blocking this enzyme,

they can disrupt the pathogen's ability to produce NAD⁺, leading to an antimicrobial effect.
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Caption: Proposed inhibition of the NAD+ salvage pathway.

Drug Development
The structural features of 5-Bromo-N-methylnicotinamide make it a valuable scaffold in drug

discovery. The bromine atom can be readily replaced through various cross-coupling reactions,

allowing for the synthesis of a diverse library of compounds. These derivatives can then be
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screened for activity against a wide range of biological targets, including kinases, polymerases,

and other enzymes involved in disease pathways. Its role as a potential inhibitor of

nicotinamide N-methyltransferase (NNMT) is also an area of active research, with implications

for metabolic diseases and cancer.[23]

Conclusion
This technical guide has provided a comprehensive overview of the structural and

spectroscopic properties of 5-Bromo-N-methylnicotinamide. The detailed data presented in

the tables, along with the experimental protocols, offer a valuable resource for researchers

working with this compound. The visualization of its synthesis and potential biological

mechanism of action further aids in understanding its significance. As a versatile building block

and a potential enzyme inhibitor, 5-Bromo-N-methylnicotinamide holds promise for the

development of novel therapeutic agents. Further research into its biological activities and the

synthesis of its derivatives is warranted to fully explore its potential in medicinal chemistry and

drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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